molecular formula C6H8O4 B12648575 3-hydroxy-2,3,3a,6a-tetrahydrofuro[3,2-b]furan-6-one CAS No. 96097-16-4

3-hydroxy-2,3,3a,6a-tetrahydrofuro[3,2-b]furan-6-one

Cat. No.: B12648575
CAS No.: 96097-16-4
M. Wt: 144.12 g/mol
InChI Key: DBJHHAAUYAIFCX-UHFFFAOYSA-N
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Description

3-hydroxy-2,3,3a,6a-tetrahydrofuro[3,2-b]furan-6-one is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by its unique bicyclic structure, which includes a furan ring fused with a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2,3,3a,6a-tetrahydrofuro[3,2-b]furan-6-one can be achieved through several synthetic routes. One common method involves the use of an asymmetric organocatalytic cascade process. This process utilizes an α,β-unsaturated carboxylic acid as both a Michael acceptor and an acidic co-catalyst for enamine catalysis. The reaction proceeds with excellent stereoselectivity, producing the desired compound with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification and isolation of the compound can be achieved through techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-2,3,3a,6a-tetrahydrofuro[3,2-b]furan-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a carboxylic acid, while reduction of the ketone group can produce an alcohol.

Scientific Research Applications

3-hydroxy-2,3,3a,6a-tetrahydrofuro[3,2-b]furan-6-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Its reactivity and functional groups make it a potential lead compound for drug discovery and development.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-hydroxy-2,3,3a,6a-tetrahydrofuro[3,2-b]furan-6-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and ketone functional groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-2,3,3a,6a-tetrahydrofuro[3,2-b]furan-6-one is unique due to its specific arrangement of functional groups and stereochemistry

Properties

IUPAC Name

3-hydroxy-2,3,3a,6a-tetrahydrofuro[3,2-b]furan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c7-3-1-9-6-4(8)2-10-5(3)6/h3,5-7H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJHHAAUYAIFCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(O1)C(=O)CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50914663
Record name 1,4:3,6-Dianhydrohex-2-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50914663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96097-16-4
Record name 1,4:3,6-Dianhydrohex-2-ulose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096097164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4:3,6-Dianhydrohex-2-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50914663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4:3,6-dianhydrohex-2-ulose
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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